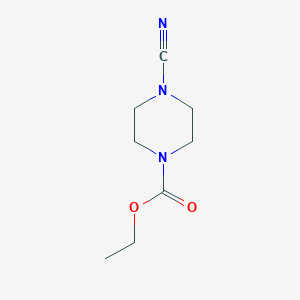

Ethyl 4-cyanopiperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57200-28-9 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

ethyl 4-cyanopiperazine-1-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)11-5-3-10(7-9)4-6-11/h2-6H2,1H3 |

InChI Key |

VOFTWNIPLWSHST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

N-cyano piperazine derivatives in medicinal chemistry

Engineering Pharmacokinetics and Target Selectivity: The Role of N-Cyano Piperazine Derivatives in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and form key electrostatic interactions with target proteins. However, the high basicity of the piperazine nitrogen (pKa ~9.8) often introduces significant liabilities, including poor membrane permeability, susceptibility to oxidative metabolism, and off-target cardiotoxicity via binding to the hERG potassium channel.

The introduction of the N-cyano group (–C≡N) to the piperazine ring represents a transformative bioisosteric strategy. By acting as a powerful electron-withdrawing group, the N-cyano moiety drastically suppresses amine basicity, shifting the molecule from a cationic state to a neutral species at physiological pH[1]. This technical guide explores the physicochemical rationale, structural applications, and synthetic methodologies surrounding N-cyano piperazine derivatives in drug design.

The Physicochemical Paradigm: Electronic Effects of the N-Cyano Group

The defining characteristic of the N-cyano group is its ability to modulate the electron density of the attached nitrogen through a "push-pull" electronic effect[1]. The cyano group exerts both a strong inductive electron-withdrawing effect (

When attached to a piperazine ring, the lone pair of the nitrogen atom delocalizes into the

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles

| Property | Piperazine | Morpholine | N-Cyano Piperazine |

| Nitrogen Basicity (pKa) | ~9.8 | ~8.3 | < 2.0 |

| Ionization State at pH 7.4 | Cationic (>99%) | Cationic (~90%) | Neutral (>99%) |

| Hydrogen Bond Acceptor | Weak (Amine) | Moderate (Ether Oxygen) | Strong (Cyano Nitrogen) |

| hERG Liability Risk | High | Moderate | Low |

| Metabolic Profile | Susceptible to N-oxidation | Susceptible to ring opening | Highly stable |

Strategic Applications in Drug Design

hERG Toxicity Mitigation

The human ether-à-go-go-related gene (hERG) channel is highly promiscuous, primarily binding lipophilic molecules containing a basic amine that is protonated at physiological pH. The protonated nitrogen forms critical cation-

Caption: Logical flow of hERG liability mitigation via N-cyano basicity modulation.

Bioisosterism and Target Selectivity

Beyond basicity modulation, the N-cyano group acts as an excellent hydrogen bond acceptor. It is frequently deployed as a bioisostere for morpholine or standard piperazines to probe the steric and electronic boundaries of a target's binding pocket. The linear geometry of the cyano group allows it to project deeply into narrow hydrophobic or solvated sub-pockets that bulkier groups cannot access[4].

Case Study: Zoliflodacin (AZD0914)

Zoliflodacin is a first-in-class spiropyrimidinetrione antibiotic targeting bacterial DNA gyrase, developed to combat drug-resistant Neisseria gonorrhoeae and Mycobacterium tuberculosis (Mtb)[4].

During the structure-activity relationship (SAR) optimization, researchers discovered that the standard morpholine moiety found in earlier analogs lacked efficacy against S. aureus and Mtb. Replacing the morpholine with an N-cyano piperazine was the only modification that unlocked potent activity against these pathogens while maintaining favorable solubility and low mammalian cytotoxicity[4].

Mechanistic Rationale: The N-cyano group assumes a pseudo-equatorial orientation, extending into a specific solvated pocket of the GyrB subunit. The cyano nitrogen acts as a precise hydrogen bond acceptor, interacting with the guanidine sidechain of a conserved Arginine residue (Arg128 in Mtb). This interaction stabilizes the double-cleaved DNA complex, leading to rapid bacterial cell death[4].

Caption: Mechanism of action of Zoliflodacin highlighting the structural role of the N-cyano moiety.

Synthetic Methodologies & Experimental Protocols

The synthesis of N-cyano piperazines is typically achieved via the electrophilic cyanation of a secondary amine using cyanogen bromide (BrCN). Below is a field-proven, self-validating protocol for this transformation.

Protocol: Electrophilic Cyanation of Secondary Amines

Objective: Conversion of a piperazine intermediate to its N-cyano derivative.

Reagents & Materials:

-

Piperazine substrate (1.0 equiv)

-

Cyanogen bromide (BrCN, 3.0 M in DCM) (1.2 equiv)

-

Sodium bicarbonate (NaHCO

) (3.0 equiv) -

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve the piperazine derivative in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic BrCN into cyanic acid and hydrobromic acid (HBr).

-

-

Base Addition: Add finely powdered NaHCO

to the solution.-

Causality: NaHCO

acts as a heterogeneous acid scavenger. It neutralizes the HBr byproduct generated during the nucleophilic substitution. Without a base, HBr would protonate the starting piperazine, rendering it non-nucleophilic and stalling the reaction.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: BrCN is highly volatile (boiling point 61 °C) and the cyanation reaction is highly exothermic. Cooling ensures reagent stability, prevents volatilization, and minimizes the formation of bis-alkylated guanidine side products.

-

-

Electrophile Addition: Add the BrCN solution dropwise over 15 minutes to maintain thermal control.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 5% MeOH in DCM.

-

Self-Validation: The starting basic piperazine will streak or stay near the baseline (low Rf) due to its polarity and interaction with the silica gel. The successful formation of the neutral N-cyano product is validated by the appearance of a tight, high-Rf spot.

-

-

Workup & Isolation: Quench the reaction with cold water. Separate the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na

SO-

Self-Validation: Analyze the crude product via FTIR spectroscopy. The disappearance of the secondary amine N-H stretch (~3300 cm

) and the appearance of a sharp, distinct nitrile C≡N stretch (~2200 cm

-

Conclusion

The N-cyano piperazine moiety is far more than a simple structural appendage; it is a precision tool for pharmacokinetic engineering. By leveraging the push-pull electronic dynamics of the cyano group, drug development professionals can rescue promising scaffolds from hERG-mediated cardiotoxicity, improve metabolic stability, and unlock novel binding interactions within challenging target sites like bacterial DNA gyrase. As the demand for highly selective, orally bioavailable therapeutics grows, the strategic deployment of N-cyano bioisosteres will remain a cornerstone of advanced medicinal chemistry.

References

1.[4] Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity. National Institutes of Health (PMC). URL:[Link] 2.[2] Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. National Institutes of Health (PMC). URL:[Link] 3.[3] N-Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins. Chemical Science (RSC Publishing). URL:[Link] 4.[1] Enhanced Basicity of Push–Pull Nitrogen Bases in the Gas Phase. Chemical Reviews (ACS Publications). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N -Cyanorhodamines: cell-permeant, photostable and bathochromically shifted analogues of fluoresceins - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02448A [pubs.rsc.org]

- 4. Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-cyanopiperazine-1-carboxylate: Physicochemical Profiling and Covalent Warhead Applications

Introduction & Strategic Relevance

In the modern landscape of targeted covalent inhibitors (TCIs), the rational design of electrophilic warheads is critical for achieving high selectivity and minimizing off-target toxicity. Ethyl 4-cyanopiperazine-1-carboxylate (CAS: 57200-28-9) has emerged as a highly versatile building block and a direct pharmacophore in drug discovery[1].

Structurally, this molecule features a stable piperazine core flanked by two distinct functional groups: an ethyl carboxylate moiety and an N-cyanamide (-N-C≡N) group. The ethyl carboxylate acts as a lipophilic, electron-withdrawing directing group that modulates the pKa of the piperazine ring, while the N-cyanamide serves as a specialized, moderately reactive electrophile. Unlike highly reactive acrylamides that often indiscriminately alkylate solvent-exposed thiols, N-cyanopiperazines require precise, proximity-driven alignment within an enzyme's active site (such as the cross-over loop of deubiquitinating enzymes like UCHL1) to undergo nucleophilic attack[2],[3]. This context-dependent reactivity makes this compound an invaluable asset for developing highly specific, and sometimes reversible, covalent therapeutics.

Physicochemical & Structural Profiling

To effectively utilize this compound in medicinal chemistry workflows, its physicochemical properties must be strictly defined. The quantitative data below summarizes the core metrics required for pharmacokinetic modeling and synthetic planning, validated by computational chemical data[1].

| Property | Value | Clinical / Synthetic Significance |

| Molecular Formula | C₈H₁₃N₃O₂ | Defines the stoichiometric baseline for synthesis. |

| Molecular Weight | 183.21 g/mol | Low molecular weight (Fragment-like), allowing significant room for target-specific functionalization. |

| CAS Number | 57200-28-9 | Primary identifier for reagent sourcing. |

| Exact Mass | 183.1007 Da | Critical for high-resolution mass spectrometry (HRMS) validation of covalent adducts. |

| XLogP3 | ~0.6 | Indicates optimal hydrophilicity/lipophilicity balance for cellular permeability. |

| Topological Polar Surface Area (TPSA) | 56.6 Ų | Well within the Lipinski limit (<140 Ų), predicting excellent oral bioavailability and membrane permeability. |

| Rotatable Bonds | 2 | Low conformational flexibility, reducing the entropic penalty upon target binding. |

Experimental Methodology I: Biphasic Synthesis Protocol

The synthesis of this compound relies on the electrophilic cyanation of a secondary amine. To ensure high yield and prevent the degradation of the volatile cyanogen bromide (BrCN) reagent, a biphasic reaction system is employed[4].

Causality & Self-Validation

-

Why a biphasic system (DCM/H₂O)? Cyanogen bromide is susceptible to hydrolysis. By dissolving the amine in organic solvent (DCM) and the mild base (NaHCO₃) in water, the reaction occurs at the interface. This prevents BrCN hydrolysis while efficiently neutralizing the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

-

Why 0 °C? BrCN is highly volatile and toxic. Low temperatures control the exothermic nucleophilic substitution, preventing the formation of undesired side products.

-

Self-Validation: The reaction's success is self-validating through phase separation; the organic layer will exclusively contain the uncharged cyanamide product, which can be directly verified via LC-MS (Target m/z: 184.1 [M+H]⁺).

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of ethyl piperazine-1-carboxylate in anhydrous dichloromethane (DCM) to achieve a 0.1 M solution.

-

Base Addition: Prepare a 5.0 equivalent solution of sodium bicarbonate (NaHCO₃) in distilled H₂O. Add this aqueous solution to the DCM mixture to create a biphasic system.

-

Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the mixture to equilibrate to 0 °C under vigorous magnetic stirring.

-

Cyanation: Slowly add 1.1 equivalents of cyanogen bromide (BrCN) dropwise to the mixture. (Caution: BrCN is highly toxic; perform strictly in a fume hood).

-

Reaction & Extraction: Stir the reaction at 0 °C for 2 hours. Separate the organic (DCM) phase from the aqueous phase. Extract the aqueous phase twice with fresh DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Workflow for the biphasic synthesis of this compound using BrCN.

Experimental Methodology II: Target Engagement & Biochemical Assay

Once synthesized, the N-cyanopiperazine warhead is evaluated for its ability to covalently modify catalytic cysteines in target enzymes (e.g., deubiquitinases like UCHL1)[2]. The cyanamide group undergoes a nucleophilic attack by the enzyme's thiolate, forming an isothiourea linkage.

Causality & Self-Validation

-

Why Intact Protein Mass Spectrometry? Phenotypic screens often yield false positives due to pan-assay interference compounds (PAINS). Intact MS provides unambiguous, self-validating proof of a 1:1 binding stoichiometry. A precise mass shift corresponding to the molecular weight of the warhead (+183.1 Da) confirms specific covalent target engagement[2].

-

Why Quench the Reaction? Covalent inhibition is time-dependent. By quenching the reaction at specific intervals, researchers can calculate the

ratio, which is the gold-standard kinetic metric for evaluating the efficiency of a covalent drug.

Step-by-Step Protocol

-

Protein Preparation: Dilute recombinant target enzyme (e.g., UCHL1) to a final concentration of 2 µM in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP to maintain cysteine in a reduced state).

-

Compound Incubation: Add this compound (dissolved in DMSO) to the protein solution at a final concentration of 20 µM (10x molar excess). Ensure final DMSO concentration does not exceed 1% v/v.

-

Time-Course Aliquoting: Incubate the mixture at 25 °C. At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes), remove a 10 µL aliquot.

-

Quenching: Immediately quench the reaction aliquot by adding it to 10 µL of 1% formic acid to denature the protein and halt nucleophilic attack.

-

MS Analysis: Analyze the quenched samples using LC-ESI-TOF MS or MALDI-TOF MS. Deconvolute the multicharged protein spectra to intact mass.

-

Data Interpretation: Calculate the percentage of covalent modification by comparing the peak area of the unmodified apo-protein with the peak area of the isothiourea adduct (+183.1 Da mass shift).

Mechanistic pathway of covalent target engagement via isothiourea linkage formation.

References

-

Guidechem. "1-Piperazinecarboxylicacid,4-cyano-,ethylester(9CI) 57200-28-9 wiki." 1

-

ResearchGate. "Drug discovery workflow for identification and characterization of selective DUB inhibitors."2

-

National Institutes of Health (PMC). "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors."4

Sources

Structural and Mechanistic Divergence: Ethyl 4-cyanopiperazine-1-carboxylate vs. Ethyl 4-cyanopiperidine-1-carboxylate in Organic Synthesis

Executive Summary

In the landscape of medicinal chemistry and drug development, the subtle substitution of a single atom within a heterocyclic scaffold can fundamentally alter a molecule's physicochemical properties and synthetic trajectory. This technical guide explores the profound differences between ethyl 4-cyanopiperazine-1-carboxylate [1] and ethyl 4-cyanopiperidine-1-carboxylate [2]. While structurally similar—differing only by the presence of a nitrogen versus a carbon atom at position 4 of the core ring—these molecules belong to entirely distinct chemical classes. The former is a cyanamide (N-cyano), whereas the latter is an aliphatic nitrile (C-cyano). This divergence dictates their reactivity profiles, dictating their roles as building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).

Structural & Physicochemical Profiling

The core difference between these two scaffolds lies in the hybridization and electronic environment of the atom bearing the cyano group.

In This compound , the cyano group is attached directly to the piperazine nitrogen. The lone pair on this nitrogen delocalizes into the highly polarized

Conversely, in ethyl 4-cyanopiperidine-1-carboxylate , the cyano group is attached to an

Comparative Data Summary

| Physicochemical Feature | This compound | Ethyl 4-cyanopiperidine-1-carboxylate |

| CAS Number | 57200-28-9[1] | 182808-28-2[2] |

| Molecular Formula | C₈H₁₃N₃O₂ | C₉H₁₄N₂O₂ |

| Molecular Weight | 183.21 g/mol | 182.22 g/mol |

| Core Ring System | Piperazine (1,4-diazacyclohexane) | Piperidine (azinane) |

| Cyano Attachment | N-Cyano (Cyanamide) | C-Cyano (Aliphatic Nitrile) |

| Hybridization at Pos 4 | Pseudo- | |

| Electrophilicity of -CN | High (susceptible to nucleophilic attack) | Moderate (requires strong nucleophiles/reduction) |

| Primary Synthetic Use | Precursor to tetrazoles, guanidines, ureas | Precursor to primary amines, carboxylic acids |

Mechanistic Reactivity & Divergent Workflows

The electronic disparity between the N-cyano and C-cyano groups necessitates completely divergent synthetic workflows.

Cyanamide Reactivity: Cyanamides are highly versatile building blocks in organic synthesis[3]. Because the addition products (such as ureas, isoureas, or guanidines) benefit from profound thermodynamic stabilization via resonance, the cyano carbon readily undergoes nucleophilic attack. Recent advancements have heavily utilized cyanamides for the construction of complex N-heterocycles, including tetrazoles and allenamides[5].

Aliphatic Nitrile Reactivity: Aliphatic nitriles require significant activation for nucleophilic attack. They are predominantly utilized in reductive pathways. The reduction of aliphatic nitriles to primary amines is a fundamental transformation, typically achieved using catalytic hydrogenation or strong hydride donors like

Workflow Visualization

Divergent synthetic workflows for N-cyano and C-cyano piperidine/piperazine scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality explanations for the chosen reagents.

Protocol A: Synthesis of 1H-Tetrazole from this compound

Objective: [3+2] Cycloaddition of a cyanamide to form a tetrazole.

-

Reaction Setup: Charge a dry, round-bottom flask with this compound (1.0 eq), sodium azide (

, 1.5 eq), and ammonium chloride ( -

Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

-

Causality: DMF is utilized as a polar aprotic solvent to solubilize the inorganic salts and stabilize the highly polar transition state of the cycloaddition.

is critical; it acts as a mild proton source to generate hydrazoic acid (

-

-

Heating & IPC: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (

) is fully consumed, replaced by the distinct tetrazole product mass (

-

-

Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl to precipitate the tetrazole. Filter and dry under a vacuum.

Protocol B: Reduction of Ethyl 4-cyanopiperidine-1-carboxylate to Primary Amine

Objective: Catalytic hydrogenation of an aliphatic nitrile[4].

-

Reaction Setup: In a high-pressure autoclave, dissolve ethyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a 7N solution of ammonia in methanol (

/MeOH) (0.3 M concentration).-

Causality: The reduction of aliphatic nitriles proceeds via a highly reactive imine intermediate. Without intervention, the newly formed primary amine will attack this imine, generating unwanted secondary and tertiary amine byproducts. The massive excess of ammonia shifts the equilibrium, overwhelmingly favoring the formation of the desired primary amine.

-

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% w/w, washed with MeOH).

-

Hydrogenation & IPC: Purge the vessel with nitrogen, then pressurize with hydrogen gas (

) to 50 psi. Stir vigorously at room temperature.-

Self-Validation (IPC): Monitor the hydrogen uptake via the pressure gauge. Cessation of pressure drop indicates reaction completion (typically 4-6 hours). Confirm via GC-MS or LC-MS by observing the mass shift from the nitrile (

) to the primary amine (

-

-

Workup: Carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst (ensure the filter cake remains wet). Concentrate the filtrate under reduced pressure to yield the primary amine.

References

Sources

Technical Guide & Safety Data Sheet: Ethyl 4-cyanopiperazine-1-carboxylate

[1]

Identification & Chemical Identity

Substance Name: this compound CAS Number: 57200-28-9 Molecular Formula: C₈H₁₃N₃O₂ Molecular Weight: 183.21 g/mol [1]

Structural Characterization

The molecule consists of a piperazine ring N-substituted at position 1 with an ethoxycarbonyl group (carbamate) and at position 4 with a cyano group (cyanamide). This bifunctionality makes it a versatile "push-pull" scaffold in medicinal chemistry, often used to generate guanidine-mimetic moieties or rigid linkers.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Piperazinecarboxylic acid, 4-cyano-, ethyl ester; N-Cyano-N'-carbethoxypiperazine |

| SMILES | CCOC(=O)N1CCN(C#N)CC1 |

| InChI Key | Derived from structure |

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on Structure-Activity Relationships (SAR) of N-cyano amines and piperazine carbamates, this substance is classified as follows. Note: While specific toxicological data may be limited, the presence of the cyanamide moiety mandates a conservative safety profile.

Hazard Statements

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

-

P280: Wear protective gloves/eye protection/face protection.[3][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][6][5] Remove contact lenses if present and easy to do.[3][6][5] Continue rinsing.[3][6][5]

Composition / Information on Ingredients

| Component | CAS No. | Concentration | Classification |

| This compound | 57200-28-9 | >97% (HPLC) | Acute Tox. 4; Irrit. 2 |

First Aid Measures (Technical Protocol)

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance. The N-cyano group is generally stable but can hydrolyze under extreme physiological conditions; monitor for signs of metabolic stress.

-

Inhalation: Move person into fresh air.[3][4][6][5][7] If not breathing, give artificial respiration.[7] Critical: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve.

-

Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3][6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician immediately.

-

Ingestion: Never give anything by mouth to an unconscious person.[7] Rinse mouth with water.[7] Do NOT induce vomiting unless directed by medical personnel.

Firefighting & Accidental Release Measures

Extinguishing Media[8]

-

Suitable: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]

-

Unsuitable: High-volume water jet (may scatter the chemical).

Special Hazards[11]

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially trace Hydrogen Cyanide (HCN) under extreme thermal decomposition. Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Spill Containment Workflow

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear nitrile gloves (min thickness 0.11 mm), safety goggles, and a P95 respirator.

-

Containment: Absorb with inert material (sand, vermiculite, or diatomaceous earth).[5]

-

Neutralization (Optional): Wash the spill site with a dilute alkaline solution (sodium carbonate) to neutralize potential hydrolysis byproducts, followed by water.

Handling and Storage: Expert Insights

The "Why" Behind the Protocol: The N-cyano group (cyanamide) is electrophilic. While less reactive than a carbodiimide, it is susceptible to hydrolysis in strong acids or bases to form the urea derivative. Furthermore, piperazine derivatives can absorb CO₂ from the air if the amine were free, but here both nitrogens are substituted, reducing basicity. However, moisture sensitivity remains a concern for long-term purity.

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

-

Temperature: Refrigerator (2-8°C) recommended to prevent slow thermal degradation or oligomerization.

-

Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of the nitrile), strong bases.

Physicochemical Properties[4]

| Property | Data/Observation | Source/Note |

| Physical State | Solid (low melting) or viscous oil | Analogous carbamates |

| Color | White to pale yellow | Oxidation dependent |

| Boiling Point | ~340°C (Predicted) | Calculated (ACD/Labs) |

| Melting Point | 45-55°C (Estimated) | Range for similar esters |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Lipophilic carbamate |

| LogP | ~0.8 - 1.2 | Predicted |

| pKa | Non-basic | Both Ns are conjugated |

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Possibility of Hazardous Reactions: Reaction with strong nucleophiles may displace the cyano group or attack the ester.

-

Conditions to Avoid: Moisture (hydrolysis risk), excess heat.

-

Hazardous Decomposition: In fire conditions: Carbon oxides, Nitrogen oxides (NOx), HCN traces.

Synthesis & Application Context (Technical Deep Dive)

Synthesis Logic: This compound is typically synthesized by electrophilic cyanation of the secondary amine Ethyl 1-piperazinecarboxylate. The choice of cyanating agent dictates the safety profile of the process, not just the product.

Common Route:

-

Starting Material: Ethyl 1-piperazinecarboxylate (CAS 120-43-4).[2][6][8]

-

Reagent: Cyanogen Bromide (BrCN) – High Toxicity Hazard.

-

Base: Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N).

-

Solvent: Dichloromethane (DCM) or Methanol.

Mechanism: The nucleophilic N4 nitrogen of the piperazine attacks the electrophilic carbon of Cyanogen Bromide, displacing the bromide ion. The base neutralizes the generated HBr.

Experimental Workflow Visualization

Caption: Synthesis pathway via electrophilic cyanation, highlighting the critical handling of BrCN reagent.

Toxicological Information

-

Acute Toxicity:

-

Skin Corrosion/Irritation: Irritating to skin and mucous membranes.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[5]

Ecological Information & Disposal

-

Ecotoxicity: Quantitative data unavailable. Do not allow product to reach ground water, water course, or sewage system.

-

Persistence and Degradability: Expected to be biodegradable due to the ester linkage, though the N-cyano group may persist longer.

-

Disposal Considerations:

-

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Note: Nitrogen-containing compounds can generate NOx during incineration.

-

References

-

PubChem. (n.d.). Compound Summary: Ethyl 1-piperazinecarboxylate (Related Analog).[8] National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Piperazine derivatives. Retrieved from [Link]

Disclaimer: The information provided in this Technical Guide is based on the present state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not be construed as a guarantee of any specific property of the product.

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. molbase.com [molbase.com]

Thermodynamic Solubility Profile of Ethyl 4-Cyanopiperazine-1-Carboxylate in Organic Solvents: A Mechanistic Guide

Executive Summary

Ethyl 4-cyanopiperazine-1-carboxylate (CAS No. 57200-28-9) is a highly versatile, bifunctional piperazine derivative utilized extensively as a building block in active pharmaceutical ingredient (API) synthesis[1]. Characterized by a central piperazine ring flanked by an ethyl ester (carboxylate) and a cyano group, its unique structural topology dictates its physicochemical behavior. For drug development professionals, understanding the solubility profile of this compound in various organic solvents is not merely a matter of empirical observation; it is a fundamental thermodynamic requirement for optimizing liquid-liquid extractions, designing anti-solvent crystallization processes, and preventing premature precipitation during reactor scale-up.

Thermodynamic Principles of Dissolution: The Hansen Framework

The dissolution of a crystalline solid into an organic solvent is governed by the disruption of the crystal lattice and the subsequent formation of favorable solute-solvent interactions. To predict and rationalize the solubility of this compound, we apply the 2 framework[2].

HSP deconstructs the total cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion Forces (

): The bulky, non-polar hydrocarbon core of the piperazine ring and the ethyl chain contribute to a moderate dispersion parameter. -

Polar Forces (

): The molecule possesses strong permanent dipoles arising from the electron-withdrawing cyano (-C≡N) and carboxylate (-COO-) groups, leading to a high -

Hydrogen Bonding (

): Crucially, this compound acts almost exclusively as a hydrogen bond acceptor (via the nitrogen and oxygen lone pairs). It lacks strong hydrogen bond donors (like -OH or -NH), resulting in a moderate

When the HSP coordinates of the solvent closely match those of the solute (a small interaction radius,

Thermodynamic cycle of dissolution illustrating lattice disruption and solvation energies.

Solubility Profile in Organic Solvents

Based on its structural properties and HSP analysis, this compound exhibits maximum solubility in polar aprotic solvents that can stabilize its strong dipoles without requiring hydrogen bond donation. Conversely, non-polar aliphatic hydrocarbons fail to overcome the solute's lattice energy due to a severe mismatch in polar and hydrogen-bonding parameters.

Note: The quantitative ranges below are synthesized predictive baselines derived from piperazine-carboxylate structural analogues and HSP compatibility matching.

| Solvent | Solvent Class | Predicted Solubility at 25°C | Downstream Application | ||

| Dichloromethane (DCM) | Polar Aprotic | 6.3 | 6.1 | > 100 mg/mL (High) | Primary extraction solvent |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 5.3 | 7.2 | > 50 mg/mL (High) | Reaction solvent, Crystallization |

| Acetonitrile (MeCN) | Polar Aprotic | 10.4 | 3.3 | > 50 mg/mL (High) | HPLC mobile phase, Synthesis |

| Methanol (MeOH) | Polar Protic | 12.3 | 22.3 | 10 - 50 mg/mL (Moderate) | Mother liquor displacement |

| Toluene | Non-polar Aromatic | 1.4 | 2.0 | 1 - 10 mg/mL (Low) | Azeotropic drying |

| n-Heptane | Non-polar Aliphatic | 0.0 | 0.0 | < 1 mg/mL (Very Low) | Anti-solvent for precipitation |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To accurately determine the exact thermodynamic solubility of this compound for a specific process, researchers must employ the4[4], adapted in alignment with 5[5].

A critical failure point in solubility screening is the assumption of equilibrium or the unrecognized formation of solvates/polymorphs. The following protocol is designed as a self-validating system—it inherently checks for phase transformations that would otherwise invalidate the data.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of this compound to 10 mL of the target organic solvent in a tightly sealed glass vial. Ensure visible solid remains to guarantee saturation.

-

Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours. Causality: Extended equilibration is required to prevent the measurement of transient kinetic solubility, which is often artificially high compared to the true thermodynamic baseline.

-

Phase Separation: Extract an aliquot of the suspension and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solution to prevent solute adsorption).

-

Quantification (Liquid Phase): Dilute the supernatant with the mobile phase and analyze via HPLC-UV (e.g., C18 column, Isocratic MeCN:Water, detection at 210-220 nm).

-

Validation (Solid Phase): Recover the residual undissolved solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern differs from the starting bulk material, a solvate or new polymorph has formed, meaning the measured solubility applies to the new crystal form, not the original API intermediate.

Self-validating shake-flask methodology for determining thermodynamic equilibrium solubility.

Implications for Downstream Processing

Understanding this solubility gradient directly informs process chemistry workflows:

-

Anti-Solvent Crystallization: The stark contrast in solubility between Ethyl Acetate (high) and n-Heptane (very low) makes this an ideal solvent/anti-solvent pair. This compound can be dissolved in minimal EtOAc at elevated temperatures, followed by the controlled addition of n-Heptane to induce supersaturation and drive high-yield, high-purity crystallization.

-

Aqueous Workups: Due to the compound's lipophilic ester and piperazine core, it will preferentially partition into the organic phase (e.g., DCM or EtOAc) during aqueous extractions, allowing for the facile removal of water-soluble inorganic byproducts.

References

- echemi.com - Buy 1-Piperazinecarboxylicacid,4-cyano-,ethylester(9CI) from ...: this compound. CAS No.: 57200-28-9.

- Prof Steven Abbott - HSP Basics | Practical Solubility Science URL

- bg.ac.

- ResearchGate - Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- OECD.org - Test No. 107: Partition Coefficient (n-octanol/water)

Sources

Technical Guide: N-Cyanation of Ethyl 1-Piperazinecarboxylate

Executive Summary

Ethyl 1-piperazinecarboxylate (CAS: 120-43-4) serves as a critical secondary amine scaffold in the synthesis of piperazine-based pharmacophores. The introduction of a cyano group at the N4 position yields Ethyl 4-cyano-1-piperazinecarboxylate , a versatile intermediate often utilized as a precursor for amidines, guanidines, or tetrazoles in medicinal chemistry.

This guide analyzes the N-cyanation reaction mechanism, contrasting the classical Cyanogen Bromide (BrCN) pathway with modern, safer alternatives.[1] As a Senior Application Scientist, I prioritize protocols that balance high yield with rigorous safety standards, given the acute toxicity of cyanogen halides.

The Chemical Context[1][2][3][4][5][6][7][8]

Substrate Analysis

The substrate, Ethyl 1-piperazinecarboxylate, contains two nitrogen atoms in a six-membered ring:

-

N1 Position: Substituted with an ethyl carbamate (urethane) group. The lone pair on this nitrogen is delocalized into the carbonyl system, rendering it non-nucleophilic and chemically inert under standard alkylation conditions.

-

N4 Position: A secondary amine with a localized lone pair. This is the nucleophilic center and the site of cyanation.

Target Product: Ethyl 4-cyano-1-piperazinecarboxylate.

Key Transformation:

Mechanistic Pathways

Pathway A: The Classical Cyanogen Bromide (BrCN) Mechanism

This is the historical gold standard for N-cyanation (Von Braun reaction context). It proceeds via an

Mechanism Description:

-

Nucleophilic Attack: The lone pair of the N4-piperazine amine attacks the electrophilic carbon of the cyanogen bromide.

-

Intermediate Formation: An unstable quaternary ammonium-cyanide adduct (cyanammonium bromide) is formed.

-

Deprotonation: A stoichiometric base (e.g.,

or -

Product Release: The bromide ion acts as the leaving group, yielding the N-cyano product.

Critical Safety Note: Without sufficient base, the generated HBr will protonate unreacted starting material, stalling the reaction and potentially leading to the formation of volatile HCN if the workup is acidic.

Figure 1: Step-wise mechanism of BrCN-mediated N-cyanation. Note the critical role of the base in driving the equilibrium forward.

Pathway B: The Modern "Safety-First" Approach (Trichloroacetonitrile)

Due to the extreme toxicity of BrCN, modern labs often utilize Trichloroacetonitrile (

Mechanism:

-

The amine adds across the nitrile of

to form an O-alkylisourea-like amidine intermediate. -

Base-induced elimination of chloroform (

) drives the formation of the cyanamide.[1]

-

Advantage: Avoids HCN generation; reagents are stable solids/liquids.

Critical Process Parameters (CPP)

| Parameter | Specification (BrCN Method) | Rationale |

| Temperature | The reaction is exothermic. High temps increase BrCN hydrolysis and HCN release. | |

| pH Control | Acidic conditions protonate the amine (killing reactivity) and risk HCN evolution. | |

| Stoichiometry | 1.1 eq BrCN, 2.5 eq Base | Excess base is mandatory to neutralize HBr. 10% excess BrCN accounts for hydrolysis. |

| Solvent | DCM or MeCN | Aprotic solvents prevent competitive hydrolysis of the cyanating agent. |

Experimental Protocol (Self-Validating System)

Safety Warning: Cyanogen Bromide is fatal if inhaled or absorbed. All operations must occur in a functioning fume hood. A cyanide antidote kit must be present.

Protocol: BrCN-Mediated Synthesis

Objective: Synthesis of Ethyl 4-cyano-1-piperazinecarboxylate (10 mmol scale).

-

Setup:

-

Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charge the flask with Ethyl 1-piperazinecarboxylate (1.58 g, 10.0 mmol) and Dichloromethane (DCM) (30 mL).

-

Add Sodium Bicarbonate (

) (2.1 g, 25.0 mmol) directly to the flask (heterogeneous slurry). -

Cool the mixture to

in an ice bath.

-

-

Reagent Addition (The Critical Step):

-

Dissolve Cyanogen Bromide (1.16 g, 11.0 mmol) in DCM (10 mL) in the addition funnel.

-

Dropwise Addition: Add the BrCN solution over 20 minutes. Monitor internal temperature; do not exceed

. -

Observation: The slurry will thicken as NaBr forms.

-

-

Reaction & Quench:

-

Allow to warm to Room Temperature (RT) and stir for 3 hours.

-

TLC Check: Mobile phase 5% MeOH in DCM. Stain with Ninhydrin (starting material stains blue; product is faint/UV active).

-

Quench: Add water (20 mL) to dissolve salts.

-

-

Workup:

-

Separate phases. Wash organic layer with 1M NaOH (10 mL) to ensure removal of any cyanide salts, then Brine (10 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Usually obtained as a clear oil or low-melting solid. If purity <95%, purify via silica flash chromatography (EtOAc/Hexanes gradient).

-

Analytical Validation

To validate the structure, look for these specific signatures.

Infrared Spectroscopy (IR)

-

Diagnostic Peak: A sharp, distinct band at 2200–2220

. This corresponds to the -

Absence: Disappearance of the N-H stretch (3300–3400

) present in the starting material.

Nuclear Magnetic Resonance ( -NMR)

-

Starting Material: The piperazine ring protons usually appear as two sets of triplets/multiplets.

-

Product: The protons adjacent to the N-CN group will experience a downfield shift (deshielding) due to the electron-withdrawing nature of the cyano group compared to the amine.

- ~3.5-3.6 ppm (4H, adjacent to Carbamate)

- ~3.1-3.3 ppm (4H, adjacent to Cyano)

Troubleshooting & Optimization

Issue: Low Yield / Recovery

-

Cause: Product is water-soluble.[2]

-

Fix: The carbamate and cyano groups make the molecule polar. During workup, perform multiple extractions with DCM or use Chloroform/Isopropanol (3:1) to extract from the aqueous layer.

Issue: "Guanidine" Dimer Formation

-

Cause: If the reaction runs too hot or lacks sufficient electrophile, the product amine can attack the intermediate, forming a dimer.

-

Fix: Strict temperature control (

) and ensuring BrCN is in slight excess.

Issue: Safety / Waste

-

Protocol: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize residual cyanide to cyanate before disposal.

References

-

Classical Mechanism (Von Braun): Organic Syntheses, Coll. Vol. 3, p.608 (1955); Vol. 27, p.56 (1947).

-

Safety & Modern Reagents: Zhu, C., Xia, J. B., & Chen, C. (2014).[3] A simple method for the electrophilic cyanation of secondary amines.[4][5] Organic Letters, 16(1), 247-249.[3]

-

Trichloroacetonitrile Method: Mullock, E. B., et al. (1966). Reaction of amines with trichloroacetonitrile. Journal of the Chemical Society C: Organic.

-

Substrate Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24894563, Ethyl 1-piperazinecarboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]

- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Procurement & Handling Guide: Ethyl 4-cyanopiperazine-1-carboxylate (CAS 57200-28-9)

[1][2][3]

Part 1: Executive Summary & Chemical Identity

Ethyl 4-cyanopiperazine-1-carboxylate (CAS 57200-28-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates.[1][2] As a piperazine derivative featuring both a carbamate (ethyl ester) and a nitrile (cyano) moiety, it serves as a bifunctional scaffold.[2] The orthogonal reactivity of the ester and nitrile groups allows for selective derivatization, making it valuable in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2]

This guide provides a rigorous technical analysis of the compound's properties, procurement strategies, and quality control protocols to ensure research integrity.

Chemical Specifications Table

| Property | Specification |

| CAS Number | 57200-28-9 |

| IUPAC Name | This compound |

| Synonyms | 1-Piperazinecarboxylic acid, 4-cyano-, ethyl ester; N-Carbethoxy-N'-cyanopiperazine |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| Predicted Density | ~1.15 g/cm³ |

| Predicted LogP | ~0.6 (Moderate hydrophilicity) |

| Physical State | Solid (low melting) or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

Part 2: Supply Chain & Pricing Analysis

Market Availability

Unlike commodity reagents (e.g., Piperazine), CAS 57200-28-9 is classified as a Level 3 Specialty Intermediate .[1][2] It is rarely held in high stock by major catalog distributors (e.g., Sigma-Aldrich, Merck) and is typically sourced through:[1][2]

-

Custom Synthesis CROs: Contract Research Organizations that synthesize on demand.[2]

-

Boutique Building Block Vendors: Specialized suppliers (e.g., Enamine, WuXi AppTec, or specific aggregators).[2]

Pricing Tiers (Estimated)

Pricing for this compound fluctuates based on synthesis scale and current raw material costs (specifically cyanogen bromide or equivalent cyanating agents).[2]

| Quantity | Estimated Price Range (USD) | Lead Time | Notes |

| 100 mg - 1 g | $150 - $400 | 2-4 Weeks | Custom synthesis scale; high unit cost.[1][2] |

| 1 g - 10 g | $300 - $800 | 3-6 Weeks | Pilot scale; better economy of scale.[1][2] |

| > 100 g | Request Quote (RFQ) | 6-8 Weeks | Batch production required.[1][2] |

Critical Insight: "In-stock" claims on aggregator sites (e.g., Molbase, ChemicalBook) are often outdated.[2] Always demand a current batch Certificate of Analysis (CoA) before issuing a Purchase Order to verify actual physical stock.[2]

Supplier Qualification Workflow

To mitigate the risk of receiving incorrect or low-purity material, researchers must follow a strict qualification workflow.[2]

Figure 1: Strategic sourcing workflow to validate supplier claims for rare building blocks.

Part 3: Technical Protocols & Quality Control[3]

Synthesis & Impurity Profile

Understanding the likely synthesis route is crucial for identifying potential impurities. The most common route involves the cyanation of ethyl 1-piperazinecarboxylate.[1]

Reaction Logic:

Critical Impurities to Monitor:

-

Unreacted Starting Material: Ethyl 1-piperazinecarboxylate (detectable by Mass Spec: M+H = 159).[1][2]

-

Dimerization Byproducts: If stoichiometry is off, bis-piperazine species may form.[1][2]

-

Cyanogen residuals: Highly toxic; ensure the supplier has performed adequate washing/workup.

QC Validation Protocol (Self-Validating System)

Upon receipt of the material, do not rely solely on the supplier's CoA. Perform the following validation.

Step-by-Step Validation:

-

Visual Inspection: Check for color. Pure carbamates are typically white solids or colorless oils.[2] Dark yellow/brown indicates oxidation or residual solvents.[2]

-

Solubility Test: Dissolve 1 mg in 500 µL DMSO-d6. It should dissolve clearly without sonication.[2] Turbidity suggests inorganic salts (e.g., KBr from synthesis).[2]

-

LC-MS Verification:

Handling & Stability

-

Storage: Store at -20°C. The carbamate is stable, but the cyano group can hydrolyze to an amide or acid under strong acidic/basic conditions and moisture.[2]

-

Safety: Treat as a nitrile source.[2] Wear nitrile gloves, lab coat, and eye protection.[2] Work in a fume hood to avoid inhalation of any volatile impurities.

Figure 2: Stability profile and degradation pathways. Avoiding moisture and extreme pH is critical to maintaining the nitrile functionality.

References

Methodological & Application

Application Note: Electrophilic N-Cyanation of Ethyl Piperazine-1-Carboxylate Using Cyanogen Bromide

Overview & Application Context

The synthesis of disubstituted cyanamides is a critical transformation in medicinal chemistry and drug development. Cyanamides serve as versatile pharmacophores, key intermediates for the synthesis of tetrazoles, guanidines, and amidines, and are frequently utilized in the development of protease inhibitors[1].

This application note details a robust, field-proven protocol for the electrophilic N-cyanation of ethyl piperazine-1-carboxylate using cyanogen bromide (BrCN) to yield ethyl 4-cyanopiperazine-1-carboxylate . By leveraging a highly nucleophilic secondary amine against an electrophilic nitrile source, this method provides excellent yields under mild conditions[2].

Mechanistic Rationale & Experimental Design

The reaction proceeds via a direct nucleophilic attack of the secondary amine of ethyl piperazine-1-carboxylate onto the sp-hybridized electrophilic carbon of cyanogen bromide[1].

Causality in Experimental Choices:

-

Base Selection (Triethylamine): The displacement of the bromide leaving group generates stoichiometric hydrogen bromide (HBr). If left unneutralized, HBr will protonate the unreacted starting material, severely stalling the reaction. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to drive the reaction to completion.

-

Temperature Control (0 °C to RT): Cyanogen bromide is highly volatile (boiling point 61 °C). The initial nucleophilic attack is exothermic; thus, the dropwise addition must be performed at 0 °C to prevent the volatilization of BrCN and to suppress the formation of unwanted side products.

Mechanistic pathway of the electrophilic N-cyanation of ethyl piperazine-1-carboxylate.

Critical Safety & Hazard Mitigation

Cyanogen bromide is highly toxic, volatile, and can release hydrogen cyanide (HCN) upon contact with acids or water. This protocol must be executed in a fully functioning fume hood.

-

PPE Requirements: Double nitrile gloves, safety goggles, and a lab coat.

-

Mandatory Quenching: Unreacted BrCN must be destroyed prior to aqueous workup. The addition of an alkaline sodium hypochlorite (bleach) solution oxidizes the highly toxic cyanide species into relatively benign cyanate ions.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| Ethyl piperazine-1-carboxylate | 158.20 | 1.0 | 1.58 g | Starting Material |

| Cyanogen Bromide (BrCN) | 105.93 | 1.2 | 1.27 g | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.78 mL | Base / Acid Scavenger |

| Dichloromethane (Anhydrous) | 84.93 | - | 50 mL | Solvent |

| Sodium Hypochlorite (Bleach) | 74.44 | Excess | 20 mL | Quenching Agent |

Step-by-Step Experimental Protocol

Phase 1: Setup and Addition

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperazine-1-carboxylate (1.58 g, 10.0 mmol) and TEA (2.78 mL, 20.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

-

Cooling: Flush the flask with Nitrogen or Argon gas. Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

-

Electrophile Preparation: In a separate vial, dissolve cyanogen bromide (1.27 g, 12.0 mmol) in 10 mL of anhydrous DCM. Note: Handle BrCN strictly inside the fume hood.

-

Addition: Using a syringe or dropping funnel, add the BrCN solution dropwise to the reaction mixture over a period of 20 minutes. Maintain the internal temperature near 0 °C to control the exotherm.

Phase 2: Reaction and In-Process Validation

-

Incubation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12 to 18 hours.

-

Self-Validating Control (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system.

-

Validation Check: Stain the TLC plate with Ninhydrin. The secondary amine starting material will stain a dark purple/pink, while the fully substituted cyanamide product will not react with Ninhydrin, providing a definitive visual confirmation of reaction completion.

-

Phase 3: Quenching and Isolation

-

Safe Quenching: Once the starting material is fully consumed, cool the reaction flask back to 0 °C. Carefully add 20 mL of commercial bleach (sodium hypochlorite) mixed with 10 mL of 1M NaOH. Stir vigorously for 30 minutes to destroy any residual BrCN[3].

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with deionized water (30 mL) followed by brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude pale-yellow oil via silica gel flash chromatography (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to afford this compound as a clear, viscous oil.

Step-by-step workflow for the synthesis and safe isolation of the cyanamide product.

Optimization Data

To establish the most robust methodology, various solvents and bases were evaluated. The data below summarizes the quantitative optimization of the N-cyanation protocol.

Table 1: Optimization of N-Cyanation Conditions for Ethyl Piperazine-1-Carboxylate

| Entry | Solvent | Base (Equivalents) | Temperature Profile | Time (h) | Isolated Yield (%) |

| 1 | DCM | TEA (2.0) | 0 °C to RT | 12 | 88% |

| 2 | Acetonitrile | K₂CO₃ (2.5) | 0 °C to RT | 18 | 76% |

| 3 | THF | DIPEA (2.0) | 0 °C to RT | 16 | 82% |

| 4 | DMF | Cs₂CO₃ (2.0) | RT (No cooling) | 12 | 61% (High impurity profile) |

Data Interpretation: Dichloromethane paired with Triethylamine (Entry 1) provided the optimal balance of reagent solubility, reaction kinetics, and product yield. Omitting the initial 0 °C cooling phase (Entry 4) resulted in significant degradation of the electrophile and a lower isolated yield.

References

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications Source: Molecules (PubMed Central - NIH) URL:[Link]

-

Cyanogen bromide Source: Organic Syntheses (Vol. 27, p. 56) URL:[Link]

-

Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: Synlett (Organic Chemistry Portal) URL:[Link]

Sources

Synthesis of 2-Amino-4-Piperazinylquinazolines: An Application Note and Detailed Protocol Utilizing a Dichloroquinazoline Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, 2-amino-4-piperazinylquinazoline derivatives are of significant interest due to their potential as kinase inhibitors and other targeted therapies. This application note provides a detailed, field-proven protocol for the synthesis of 2-amino-4-piperazinylquinazolines, focusing on a robust and efficient two-step, one-pot procedure starting from the readily available 2,4-dichloroquinazoline. The causality behind experimental choices and potential optimization strategies are discussed to ensure scientific integrity and reproducibility.

The synthetic strategy hinges on the differential reactivity of the two chlorine atoms on the quinazoline ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) under milder conditions compared to the chlorine at the C2 position.[3][4] This regioselectivity allows for a sequential and controlled introduction of different nucleophiles, in this case, piperazine followed by ammonia, to construct the desired 2,4-disubstituted quinazoline.

Reaction Mechanism and Rationale

The overall synthesis proceeds in two sequential SNAr reactions. In the first step, the piperazine nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the 2,4-dichloroquinazoline. The resulting intermediate is stabilized by resonance, and the subsequent loss of a chloride ion yields the 4-piperazinyl-2-chloroquinazoline intermediate.

In the second step, the introduction of ammonia at an elevated temperature and pressure facilitates the substitution of the less reactive C2 chlorine. The higher temperature is necessary to overcome the deactivating effect of the electron-donating piperazinyl group at the C4 position. The final product, 2-amino-4-piperazinylquinazoline, is then isolated and purified.

The use of N-cyanopiperazine as a precursor to the piperazine moiety is a possible variation. In such a scenario, the cyano group would likely need to be removed in a separate step prior to the reaction with the quinazoline, for instance, through hydrolysis or reduction, to liberate the secondary amine necessary for the nucleophilic attack. Direct use of N-cyanopiperazine in the SNAr reaction would result in the N-cyano-4-(2-chloroquinazolin-4-yl)piperazine, which would require a subsequent conversion of the cyano group to an amino group, adding complexity to the synthesis. Therefore, the direct use of piperazine is the more straightforward and commonly employed method.

Experimental Workflow and Protocol

Materials and Reagents

-

2,4-dichloroquinazoline

-

Piperazine

-

Ammonia (in a suitable solvent, e.g., ethanol or as a solution in 1,4-dioxane)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethanol (anhydrous)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Methanol

Instrumentation

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Pressure vessel (for amination step)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Synthetic Protocol

Step 1: Synthesis of 4-(Piperazin-1-yl)-2-chloroquinazoline

-

To a solution of 2,4-dichloroquinazoline (1.0 eq) in anhydrous ethanol (10 mL per 1 g of dichloroquinazoline) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Add piperazine (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 60 °C and monitor the progress by TLC (eluent: ethyl acetate/hexanes, 1:1). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(piperazin-1-yl)-2-chloroquinazoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 2-Amino-4-(piperazin-1-yl)quinazoline

-

Place the crude 4-(piperazin-1-yl)-2-chloroquinazoline (1.0 eq) in a pressure vessel.

-

Add a solution of ammonia in ethanol (e.g., 7N) or a saturated solution of ammonia in 1,4-dioxane (approximately 10-20 equivalents of ammonia).

-

Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by TLC (eluent: DCM/methanol, 9:1).

-

After completion, cool the reaction vessel to room temperature and carefully vent to release any excess pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure 2-amino-4-(piperazin-1-yl)quinazoline.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2,4-dichloroquinazoline, Piperazine, DIPEA | Ethanol | 60 | 2-4 | 85-95 |

| 2 | 4-(Piperazin-1-yl)-2-chloroquinazoline, Ammonia | Ethanol or 1,4-Dioxane | 120-140 | 12-24 | 70-85 |

Table 1: Summary of typical reaction conditions and yields for the synthesis of 2-amino-4-piperazinylquinazoline.

Visualizations

Figure 1: Overall synthetic workflow for the preparation of 2-amino-4-piperazinylquinazoline.

Figure 2: Simplified reaction mechanism for the two-step synthesis.

References

-

CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 2001.

-

Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. ResearchGate, Request PDF.

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO, 2023.

-

Technical Support Center: Synthesis of 2,4,6-Triaminoquinazoline. Benchchem.

-

Optimization of the reaction conditions in the synthesis of 4a. ResearchGate.

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.

-

Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Publishing.

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.

-

Quinazoline synthesis. Organic Chemistry Portal.

-

Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI.

-

Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. ijpras.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.

-

US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Der Pharma Chemica.

-

Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. PMC.

-

A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC.

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa.

-

Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate.

-

A novel co-production process for piperazine and its N-monoalkyl derivatives. ResearchGate.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

-

Synthesis of piperazines. Organic Chemistry Portal.

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.

-

Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate.

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC.

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ScienceDirect.

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC.

-

A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

-

Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. PubMed.

Sources

- 1. scielo.br [scielo.br]

- 2. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Regioselective Guanylation of 4-Aminobenzamidine with Ethyl 4-Cyanopiperazine-1-Carboxylate

Executive Summary & Strategic Rationale

The synthesis of highly functionalized guanidinobenzamidine derivatives is a critical workflow in modern medicinal chemistry, particularly for the development of serine protease inhibitors targeting the S1 specificity pocket (e.g., urokinase-type plasminogen activator, thrombin, and Factor Xa)[1].

This application note details the robust, regioselective coupling of ethyl 4-cyanopiperazine-1-carboxylate (a secondary cyanamide) with 4-aminobenzamidine dihydrochloride (an aromatic amine). As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." Instead, we will dissect the thermodynamic causality and mechanistic logic that make this reaction successful, ensuring that your protocol is a self-validating system capable of seamless scale-up.

Mechanistic Causality: The pKa Advantage

The primary challenge in this synthesis is regioselectivity. 4-Aminobenzamidine possesses two nitrogenous nucleophiles: an aniline amino group and an amidine group. Why does the cyanamide selectively react with the aniline group?

The causality lies in the stark difference in their acid dissociation constants (pKa). The amidine group is highly basic (pKa ~13.4)[2], whereas the aniline amino group is weakly basic (pKa ~4.5).

-

The Thermodynamic Control: By supplying 4-aminobenzamidine as a dihydrochloride salt and adding exactly 1.0 equivalent of N,N-Diisopropylethylamine (DIPEA) , we selectively deprotonate the aniline nitrogen. The amidine remains fully protonated (cationic) and nucleophilically inert.

-

The Electrophilic Activation: Unactivated cyanamides are notoriously poor electrophiles[3]. To overcome the activation energy barrier for nucleophilic attack by the weakly nucleophilic aniline, the cyano group must be activated. This is achieved either through classical Brønsted acid catalysis (HCl) or, more efficiently, via Lewis acid catalysis (e.g., Scandium(III) triflate)[4].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints, ensuring that the researcher can confirm the success of each step before proceeding.

Protocol A: Lewis Acid-Catalyzed Guanylation (Preferred Mild Route)

This method utilizes Sc(OTf)₃ to activate the cyanamide, allowing for lower reaction temperatures and minimizing thermal degradation.

Reagents:

-

This compound: 1.0 mmol (183.2 mg)[5]

-

4-Aminobenzamidine dihydrochloride: 1.05 mmol (218.5 mg)[1]

-

DIPEA: 1.05 mmol (183 µL)

-

Sc(OTf)₃: 0.1 mmol (49.2 mg, 10 mol%)

-

Anhydrous N,N-Dimethylacetamide (DMAc): 5.0 mL

Step-by-Step Workflow:

-

Selective Liberation: Suspend 4-aminobenzamidine dihydrochloride in anhydrous DMAc under N₂. Add DIPEA dropwise at room temperature. Stir for 15 minutes. Causality: This precisely liberates the aniline free base while maintaining the amidine as a non-reactive salt.

-

Activation & Coupling: Add this compound followed by Sc(OTf)₃. Heat the mixture to 90 °C.

-

Validation Checkpoint 1 (Reaction Monitoring): After 12 hours, perform TLC (10% MeOH in DCM). The reaction is self-validating when the UV-inactive cyanamide spot (Rf ~0.6) is consumed, and a new, highly polar, UV-active spot appears at the baseline (Rf = 0.0 - 0.1).

-

Isolation: Cool the mixture to 0 °C. Slowly add 15 mL of cold acetone, followed by 15 mL of diethyl ether.

-

Validation Checkpoint 2 (Precipitation): The bis-cationic guanidinobenzamidine product will crash out as a white precipitate, leaving unreacted organic impurities in the solvent phase. Filter and wash with cold ether.

Protocol B: Classical Acid-Promoted Guanylation (Scale-Up Route)

For larger scales where Sc(OTf)₃ is cost-prohibitive, high-temperature Brønsted acid catalysis is employed[4].

-

Suspend 4-aminobenzamidine dihydrochloride (100 mmol) in n-butanol (250 mL). Add DIPEA (100 mmol).

-

Add this compound (95 mmol).

-

Heat to reflux (110-115 °C) for 18-24 hours. Causality: The high boiling point of n-butanol provides the thermal energy required to drive the attack on the unactivated cyanamide.

-

Cool to room temperature and precipitate the product using acetone/ether as described in Protocol A.

Quantitative Data & Analytical Characterization

To facilitate rapid decision-making, the optimization parameters and expected analytical characterizations are summarized below.

Table 1: Optimization of Guanylation Conditions

| Entry | Solvent | Catalyst (Amount) | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | n-Butanol | HCl (1.0 eq)* | 110 | 18 | 68 |

| 2 | DMAc | Sc(OTf)₃ (10 mol%) | 90 | 12 | 82 |

| 3 | DMF | CuI (20 mol%) | 100 | 24 | 55 |

| 4 | EtOH | None | 80 | 48 | <10 |

*Note: HCl is provided intrinsically by the mono-neutralization of the dihydrochloride starting material.

Table 2: Analytical Characterization (Target Product)

| Analytical Method | Expected Signal / Value | Structural Assignment / Validation |

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, 2H), 7.20 (d, 2H) | Aromatic protons (AA'BB' system of benzamidine) |

| ¹H NMR (DMSO-d₆) | δ 4.05 (q, 2H), 1.18 (t, 3H) | Ethyl carbamate aliphatic protons |

| ¹³C NMR (DMSO-d₆) | δ 165.2, 158.4, 155.1 | Amidine C=N, Guanidine C=N, Carbamate C=O |

| HRMS (ESI+) | m/z 319.1882 [M+H]⁺ | Confirms exact mass of C₁₅H₂₂N₆O₂ |

Workflow Visualization

The following diagram maps the mechanistic logic and experimental workflow, highlighting the critical pKa-driven regioselectivity.

Fig 1: Mechanistic workflow for the regioselective guanylation of 4-aminobenzamidine.

References

-

[3] Copper(i) Iodide-Catalyzed Synthesis of N,N′-Disubstituted Guanidines from N-Substituted Cyanamides. Australian Journal of Chemistry. Available at:[Link]

-

[4] Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews (RSC). Available at:[Link]

Sources

Application Notes and Protocols for Cyclization Methods Involving 1-Cyano-4-ethoxycarbonylpiperazine

Introduction: The Versatility of 1-Cyano-4-ethoxycarbonylpiperazine in Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. 1-Cyano-4-ethoxycarbonylpiperazine stands out as a valuable and versatile building block in this endeavor. Its structure is primed for a variety of chemical transformations, offering a gateway to a diverse range of complex molecules.

The strategic importance of this molecule lies in the unique reactivity of its N-cyano group. This functionality can act as an electrophile, a precursor to guanidines, or participate in cycloaddition and condensation reactions. The presence of the ethoxycarbonyl group provides a handle for further modification or can influence the electronic properties of the piperazine ring, while the piperazine core itself is a well-established pharmacophore in numerous approved drugs.

These application notes provide detailed protocols and the underlying scientific rationale for several proposed cyclization methods utilizing 1-cyano-4-ethoxycarbonylpiperazine to construct key heterocyclic systems, namely thiazoles, imidazoles, and triazoles. The protocols are based on well-established synthetic strategies for cyano-containing compounds and are adapted here for this specific and promising starting material.

Synthesis of Fused Thiazoles via a Modified Hantzsch-Type Reaction

The thiazole ring is a privileged scaffold found in a multitude of biologically active compounds. The Hantzsch thiazole synthesis and its variations provide a reliable method for constructing this five-membered heterocycle. In this proposed protocol, 1-cyano-4-ethoxycarbonylpiperazine serves as the nitrogen and one-carbon donor, reacting with an α-haloketone and a sulfur source.

Scientific Rationale & Mechanistic Insight

The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. In this adaptation, we propose a one-pot reaction where the N-cyano group of 1-cyano-4-ethoxycarbonylpiperazine reacts in situ. The reaction is initiated by the nucleophilic attack of a sulfur donor (like sodium hydrosulfide or thiourea) on the electrophilic carbon of the cyano group, forming a thioamide-like intermediate. This is followed by nucleophilic attack of the sulfur on the α-carbon of the haloketone. The final cyclization is achieved through an intramolecular condensation, where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. The presence of a base is crucial to facilitate the deprotonation steps and drive the reaction forward.

Diagram 1: Proposed Workflow for Thiazole Synthesis

Caption: Workflow for the proposed synthesis of a fused piperazino-thiazole.

Experimental Protocol: Synthesis of Ethyl 4-(2-amino-4-phenylthiazol-5-yl)piperazine-1-carboxylate

| Parameter | Value/Condition |

| Reactants | 1-Cyano-4-ethoxycarbonylpiperazine, 2-Bromoacetophenone, Thiourea |

| Solvent | Ethanol |

| Base | Triethylamine |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6-12 hours |

| Monitoring | Thin-Layer Chromatography (TLC) |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyano-4-ethoxycarbonylpiperazine (1.0 eq), 2-bromoacetophenone (1.0 eq), and thiourea (1.1 eq).

-

Add ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the piperazine starting material.

-

Add triethylamine (2.0 eq) to the mixture.

-